molecular formula C22H34N4O2 B14372376 N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] CAS No. 91620-57-4

N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]

Cat. No.: B14372376
CAS No.: 91620-57-4
M. Wt: 386.5 g/mol
InChI Key: BDBIDEJUYFAUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylene group connected to two acetamide groups, each of which is further linked to a 2-methylpiperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] typically involves the reaction of 1,2-phenylenediamine with 2-(2-methylpiperidin-1-yl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,3-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]
  • N,N’-(1,4-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]

Uniqueness

N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] is unique due to its specific phenylene substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the phenylene ring can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

CAS No.

91620-57-4

Molecular Formula

C22H34N4O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)-N-[2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C22H34N4O2/c1-17-9-5-7-13-25(17)15-21(27)23-19-11-3-4-12-20(19)24-22(28)16-26-14-8-6-10-18(26)2/h3-4,11-12,17-18H,5-10,13-16H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

BDBIDEJUYFAUAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(=O)NC2=CC=CC=C2NC(=O)CN3CCCCC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.